molecular formula C8H8F3N3O3 B2804586 3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1946822-71-4

3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2804586
CAS No.: 1946822-71-4
M. Wt: 251.165
InChI Key: OUBWPPMOSXHAOO-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a multifunctional heterocyclic building block designed for advanced pharmaceutical and agrochemical research. This compound features a pyrazole core substituted with a carbamoyl group, a carboxylic acid, and a 3,3,3-trifluoropropyl side chain. The presence of both hydrogen-bond donor/acceptor motifs (carboxylic acid and carbamoyl) and the trifluoropropyl group makes this molecule a valuable scaffold in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere that can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Pyrazole derivatives are recognized as privileged structures in drug discovery, exhibiting a broad spectrum of pharmacological activities. They are found in numerous therapeutic agents, including anti-inflammatory drugs like celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant . This specific compound is of high interest for developing receptor modulators , with potential applications as a CB1 modulator for metabolic and neurological research or as a key intermediate for CFTR modulator development for cystic fibrosis treatment . The carboxylic acid and carbamoyl functionalities offer versatile points for conjugation and further synthetic elaboration, enabling the creation of amides, esters, and heterocyclic fused systems for structure-activity relationship (SAR) studies. This product is provided as a solid and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-carbamoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O3/c9-8(10,11)1-2-14-5(7(16)17)3-4(13-14)6(12)15/h3H,1-2H2,(H2,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBWPPMOSXHAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(=O)N)CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrazole derivatives and trifluoropropyl reagents, followed by carbamoylation and carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is likely synthesized via multi-step functionalization of pyrazole intermediates. Key steps include:

  • Pyrazole Core Formation : Cyclocondensation of hydrazines with 1,3-diketones or via Claisen condensation (e.g., 4-bromoacetophenone and diethyl oxalate) .
  • Introduction of the Trifluoropropyl Group : Alkylation of the pyrazole nitrogen using 3,3,3-trifluoropropyl halides under basic conditions .
  • Carboxylic Acid and Carbamoyl Functionalization :
    • Hydrolysis : Base-mediated saponification of esters (e.g., methyl pyrazole-5-carboxylate) yields the carboxylic acid .
    • Amidation : Reaction of the carboxylic acid with ammonia or amines via acid chloride intermediates (e.g., using thionyl chloride or oxalyl chloride) .

Amidation and Acid Chloride Formation

Pyrazole-5-carboxylic acids are converted to carboxamides via acid chlorides. For example:

  • Acid Chloride Synthesis :
    • Pyrazole-5-carboxylic acid reacts with oxalyl chloride or thionyl chloride to form the corresponding acyl chloride .
    • Example: Conversion of 1H-pyrazole-3-carboxylic acid to its acid chloride (yield: 69%) .
  • Carbamoylation :
    • The acid chloride reacts with ammonia or substituted amines to form carbamoyl derivatives.
    • Conditions: Anhydrous solvents (e.g., THF, DCM) at 0–25°C .
Step Reagents/Conditions Yield Source
Acid chloride formationOxalyl chloride, DMF, RT, 2 hr69%
CarbamoylationNH₃ (g), THF, 0°C → RT, 4 hr85%

Cyclization and Heterocycle Formation

The carboxylic acid and carbamoyl groups participate in cyclocondensation reactions:

  • Triazole/Thiadiazole Formation : Reaction with thiocarbohydrazide or hydrazines forms fused heterocycles (e.g., pyrazolo[3,4-d]pyridazinones) .
  • Example: Cyclocondensation of pyrazole-3-carboxylic acid with 2,3-diaminopyridine yields imidazo[1,2-a]pyridines .

Functional Group Interconversion

  • Esterification : The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic or Mitsunobu conditions .
  • Decarboxylation : Thermal or photolytic elimination of CO₂ under controlled conditions .

Stability and Reactivity Insights

  • Acid Sensitivity : The trifluoropropyl group enhances electron-withdrawing effects, stabilizing the pyrazole ring but making the carboxylic acid prone to decarboxylation under strong acidic conditions .
  • Thermal Behavior : Decomposition above 200°C, forming trifluoropropane and CO₂ .

Comparative Reactivity Table

Reaction Type Substrate Conditions Product Yield Source
AmidationPyrazole-5-carboxylic acidSOCl₂, NH₃, THFPyrazole-5-carboxamide85%
CyclocondensationPyrazole-3-carboxylic acid + hydrazineEtOH, reflux, 10 hrPyrazolo[3,4-d]pyridazinone70%
EsterificationPyrazole-5-carboxylic acid + MeOHH₂SO₄, RT, 12 hrMethyl pyrazole-5-carboxylate92%

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:C8H8F3N3O3\text{C}_8\text{H}_8\text{F}_3\text{N}_3\text{O}_3

Medicinal Chemistry

Antiinflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, a related compound was shown to significantly reduce inflammatory cytokines such as IL-6 and TNF-α in an acute peritonitis model in mice . This suggests that 3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid may possess similar therapeutic potential.

Agricultural Chemistry

Pesticidal Properties

The compound has been investigated for its pesticidal properties. According to patent literature, it can be synthesized and utilized as a pesticide or as an intermediate in the synthesis of more complex pesticidal compounds . The trifluoropropyl group is particularly noted for enhancing the biological activity of such compounds.

Fluorescent Probes

Biochemical Applications

Research indicates that pyrazole derivatives can be designed as fluorescent probes for studying biological pathways. For example, a pyrazole-based fluorescent probe was developed to study the affinity of synthesized compounds towards specific receptors . This application highlights the versatility of pyrazole derivatives in biochemical research.

Case Study 1: Anti-inflammatory Efficacy

A study published in December 2022 focused on a series of pyrazole derivatives, including those structurally related to this compound. The optimized compound showed an IC50 value of 1.93 nM against the P2Y14 receptor, indicating strong binding affinity and significant anti-inflammatory effects in vitro and in vivo .

Case Study 2: Pesticidal Activity

In a patent application detailing the synthesis of various pyrazole compounds, it was reported that certain derivatives exhibited effective pest control properties when tested against common agricultural pests. The synthesis involved several steps including acylation and dehydrocyanation processes that leveraged the unique chemical structure of the pyrazole ring .

Table 1: Comparison of Anti-inflammatory Activities

Compound NameIC50 (nM)In Vivo EfficacyRemarks
Optimized Compound (related)1.93Significant reduction in IL-6 levelsStrong binding to P2Y14R
This compoundTBDTBDPotential candidate

Table 2: Synthesis Steps for Pesticidal Compounds

StepReaction TypeReagents UsedConditions
1AcylationSodium bicarbonate, Ethyl acetate0°C to 30°C
2DehydrocyanationN-chlorosuccinimidePolar aprotic solvent
3Final Product FormationActivated carbonyl thioetherControlled temperature

Mechanism of Action

The mechanism of action of 3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Source
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-carboxylic acid C₇H₇F₃N₂O₂ 208.14 g/mol -COOH at C5 Predicted CCS: 145.7 Ų (M+H⁺)
Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate C₈H₈BrF₃N₂O₂ 301.06 g/mol -Br at C4, -COOCH₃ at C5 Intermediate in halogenated pyrazole synthesis
5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid C₉H₉F₃N₂O₄ 266.17 g/mol -COOCH₃ at C5, -COOH at C3 High-purity API intermediate (NLT 97%)
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride C₈H₁₅ClN₄O 218.69 g/mol -NH₂ at C4, -CONH₂ at C5, -CH₂CH₂CH₃ at C3 Antiarrhythmic/hypotensive activity (rodent models)

Key Comparisons

Trifluoropropyl Substituent Effects The 3,3,3-trifluoropropyl group in all listed compounds increases lipophilicity (logP ~1.5–2.5 inferred), enhancing bioavailability compared to non-fluorinated analogs. This group also introduces metabolic stability due to the strength of C-F bonds, reducing oxidative degradation .

Carboxylic Acid vs. Ester Derivatives The free carboxylic acid (e.g., 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid) exhibits higher polarity (predicted CCS = 145.7 Ų for [M+H]⁺) compared to its methyl ester analogs (e.g., Molecular Weight 301.06 g/mol), which are more lipophilic and often used as synthetic intermediates .

Brominated derivatives (e.g., Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate) are typically intermediates rather than bioactive molecules due to the reactivity of the bromine atom .

Synthetic and Stability Considerations Fluorinated pyrazoles with ester groups (e.g., 5-(methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid) are prioritized in API synthesis due to their stability under ISO-certified manufacturing conditions .

Biological Activity

3-Carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a novel compound within the pyrazole family, characterized by its unique trifluoropropyl substitution. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10F3N3O3C_8H_10F_3N_3O_3. The presence of the trifluoropropyl group enhances lipophilicity and metabolic stability, which may influence its biological interactions.

PropertyValue
Molecular Weight241.18 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
pKaNot determined

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Antifungal Activity

The antifungal activity of pyrazole derivatives has also been documented. Compounds structurally similar to this compound have shown promise against phytopathogenic fungi . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antifungal efficacy.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could interact with various receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating a series of pyrazole derivatives for antibacterial activity, it was found that compounds with similar structural features to this compound exhibited higher efficacy against gram-positive bacteria compared to standard antibiotics . This suggests potential for development into novel antimicrobial agents.

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of pyrazole derivatives against Fusarium species. The results indicated that modifications in the carboxylic acid moiety significantly enhanced antifungal activity . This underscores the importance of structural optimization for improved biological performance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-carbamoyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, and how do reagent choices influence product purity?

  • Methodological Answer : Synthesis can involve multi-step reactions, such as cyclocondensation of hydrazines with β-keto esters followed by trifluoropropyl group introduction via nucleophilic substitution. Reagent selection (e.g., coupling agents like Oxyma/DIC in DCM/DMF mixtures) impacts yield and purity . For example, trifluoropropyl chain installation may require controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC monitoring (≥95% purity) recommended .

Q. How can researchers characterize this compound’s structure and confirm regiochemistry?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm pyrazole ring substitution patterns and trifluoropropyl chain integration) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, the trifluoropropyl group’s distinct 19F NMR signals (~-60 to -70 ppm) and coupling patterns can resolve ambiguities in substitution . X-ray crystallography may resolve regiochemical uncertainties if crystals are obtainable .

Q. What experimental strategies address solubility challenges in aqueous and organic solvents?

  • Methodological Answer : Solubility screening in DMSO, DMF, or THF is recommended for initial assays. If aqueous solubility is poor (common for trifluorinated compounds), employ co-solvents (e.g., PEG-400) or pH adjustment (carboxylic acid deprotonation at pH >7). For biological assays, sonication or micellar encapsulation (using Pluronic® surfactants) can enhance dispersion .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoropropyl chain length) impact biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematic SAR requires synthesizing analogs with varying chain lengths (e.g., replacing trifluoropropyl with pentafluoropropyl) and evaluating binding affinity (e.g., enzyme inhibition IC50). Computational docking (using software like AutoDock Vina) can predict interactions with target proteins (e.g., kinases or GPCRs). Biological assays (e.g., fluorescence polarization for binding kinetics) validate computational predictions .

Q. What mechanistic insights explain this compound’s interaction with enzymatic targets (e.g., cyclooxygenase-2)?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and surface plasmon resonance (SPR) for kinetic analysis (kon/koff rates). Mutagenesis studies (e.g., alanine scanning of catalytic residues) identify critical binding motifs. For example, the trifluoropropyl group’s electron-withdrawing effects may stabilize hydrogen bonds with catalytic serine residues .

Q. How can researchers resolve contradictions in NMR data across different solvent systems?

  • Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO-d6 vs. CDCl3) require referencing internal standards (TMS) and controlled temperature. For complex splitting patterns, 2D NMR (COSY, HSQC) clarifies coupling networks. If discrepancies persist, dynamic NMR (variable-temperature studies) may reveal conformational exchange .

Q. What computational methods predict the compound’s stability under physiological conditions (pH, temperature)?

  • Methodological Answer : Molecular dynamics (MD) simulations (using AMBER or GROMACS) model degradation pathways (e.g., hydrolysis of the carbamoyl group). Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS/MS monitor degradation products. QSPR models correlate substituent electronegativity with hydrolytic stability .

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